N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
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Overview
Description
N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide is a novel compound that has garnered attention in the field of scientific research. This compound is known for its unique chemical structure, which includes a benzothiazole ring, a sulfonyl group, and a phenoxyacetamide moiety. Its molecular formula is C20H22N2O4S2, and it has a molecular weight of 418.53 g/mol.
Scientific Research Applications
N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
The synthesis of N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide involves several steps. The synthetic route typically starts with the preparation of the benzothiazole ring, followed by the introduction of the sulfonyl group and the propyl chain. The final step involves the coupling of the benzothiazole derivative with phenoxyacetic acid to form the desired compound. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.
Mechanism of Action
The mechanism of action of N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as apoptosis and inflammation.
Comparison with Similar Compounds
N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide can be compared with other similar compounds, such as:
- N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide
- N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
- 4-methoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
These compounds share similar structural features, such as the benzothiazole ring and the sulfonyl group, but differ in their substituents and functional groups. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-11-21-16-10-9-15(27(2,23)24)12-17(16)26-19(21)20-18(22)13-25-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWSTYOBNNXDIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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